Atmospheric Degradation Kinetics: Quantified OH Radical Reaction Rate Compared to Other Hydroxyethers
3-Ethoxy-1-propanol (3E1P) exhibits a specific reaction rate coefficient with hydroxyl (OH) radicals of (3.48 ± 0.19) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at room temperature and atmospheric pressure, as determined by a relative rate method [1]. This value is compared to the reported rate coefficient for 3-methoxy-1-propanol (3M1P) of (3.32 ± 0.20) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, indicating a slightly higher reactivity for 3E1P [2]. The study also compared 3E1P's reactivity to other hydroxyethers, confirming that the tropospheric lifetime and local environmental impact are distinct for this compound [1].
| Evidence Dimension | Reaction Rate Coefficient with OH Radicals (k_OH) |
|---|---|
| Target Compound Data | (3.48 ± 0.19) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | 3-Methoxy-1-propanol: (3.32 ± 0.20) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | 3E1P is ~4.8% more reactive than 3M1P with OH radicals. |
| Conditions | Room temperature, atmospheric pressure, relative rate method using FTIR and GC-MS detection. |
Why This Matters
For environmental impact assessments, this data demonstrates that 3E1P cannot be considered interchangeable with 3M1P, as it will degrade slightly faster in the atmosphere, influencing its local versus regional impact profile.
- [1] Aranda, I., Salgado, S., Martín, P., Villanueva, F., Martínez, E., & Cabañas, B. (2021). Atmospheric degradation of 3-ethoxy-1-propanol by reactions with Cl, OH and NO3. Chemosphere, 281, 130755. View Source
- [2] Shiroudi, A., Kurtén, T., & Czub, J. (2025). Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO. Scientific Reports, 15(1), Article 1. View Source
